molecular formula C8H14O2S B15274445 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde

Cat. No.: B15274445
M. Wt: 174.26 g/mol
InChI Key: PFMFEWRREZYQIO-UHFFFAOYSA-N
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Description

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₂S It is characterized by a cyclobutane ring substituted with a methanesulfinylethyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanesulfinyl chloride in the presence of a base to form the corresponding sulfoxide. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired aldehyde .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Key factors in industrial synthesis would include reaction efficiency, cost-effectiveness, and safety considerations.

Chemical Reactions Analysis

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfoxide group can undergo nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:

    Cyclobutanone: Lacks the methanesulfinylethyl and aldehyde groups, making it less reactive in certain chemical reactions.

    Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups instead of an aldehyde, leading to different chemical properties and reactivity.

    1-(2-Methanesulfinylethyl)cyclobutane-1-carboxylic acid:

The uniqueness of this compound lies in its combination of a cyclobutane ring, a methanesulfinylethyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

1-(2-methylsulfinylethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H14O2S/c1-11(10)6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3

InChI Key

PFMFEWRREZYQIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCC1(CCC1)C=O

Origin of Product

United States

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